1-Benzenesulfonyl-7-methoxy-1H-indole
Overview
Description
1-Benzenesulfonyl-7-methoxy-1H-indole is an organic compound with the molecular formula C15H13NO3S. It is a white to pale yellow solid with a distinct aromatic odor. This compound is not soluble in water but can dissolve in organic solvents such as ethanol and dimethyl sulfoxide .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Benzenesulfonyl-7-methoxy-1H-indole can be synthesized through various methods. One common approach involves the reaction of 7-methoxyindole with benzenesulfonyl chloride in the presence of a base such as triethylamine. The reaction typically occurs in an organic solvent like dichloromethane at room temperature .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified through recrystallization or chromatography techniques .
Chemical Reactions Analysis
Types of Reactions: 1-Benzenesulfonyl-7-methoxy-1H-indole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfonyl group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products:
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of sulfoxide or sulfide derivatives.
Substitution: Formation of substituted indole derivatives.
Scientific Research Applications
1-Benzenesulfonyl-7-methoxy-1H-indole has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 1-Benzenesulfonyl-7-methoxy-1H-indole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in cell proliferation, leading to potential anticancer effects. The exact pathways and molecular targets can vary depending on the specific application and context .
Comparison with Similar Compounds
1-Benzenesulfonyl-1H-indole: Lacks the methoxy group at the 7-position.
7-Methoxy-1H-indole: Lacks the benzenesulfonyl group.
1-Benzenesulfonyl-5-methoxy-1H-indole: Methoxy group is at the 5-position instead of the 7-position
Uniqueness: 1-Benzenesulfonyl-7-methoxy-1H-indole is unique due to the presence of both the benzenesulfonyl and methoxy groups, which confer distinct chemical and biological properties. This combination allows for specific interactions with molecular targets, making it a valuable compound in various research and industrial applications .
Biological Activity
1-Benzenesulfonyl-7-methoxy-1H-indole is an organic compound with significant potential in medicinal chemistry, particularly due to its biological activities. This compound, characterized by the molecular formula C15H13NO3S, has been studied for various applications, including antimicrobial and anticancer properties. This article delves into the biological activity of this compound, highlighting its mechanisms of action, research findings, and potential therapeutic uses.
This compound appears as a white to pale yellow solid with a distinct aromatic odor. It is poorly soluble in water but can dissolve in organic solvents such as ethanol and dimethyl sulfoxide. The unique structure of this compound includes both a benzenesulfonyl group and a methoxy group at the 7-position of the indole ring, which enhances its reactivity and biological activity compared to similar compounds.
The biological activity of this compound primarily involves its interaction with specific molecular targets. These interactions may include:
- Enzyme Inhibition : The compound can inhibit enzymes involved in cell proliferation, which is crucial for its anticancer effects.
- Receptor Modulation : It may bind to various receptors, altering their activity and influencing cellular signaling pathways.
The specific pathways and molecular targets are still under investigation, but preliminary studies suggest that it may affect processes related to cancer cell growth and microbial resistance .
Anticancer Properties
Research indicates that this compound exhibits promising anticancer activity. In vitro studies have shown that it can inhibit the proliferation of various cancer cell lines. For instance, it has demonstrated effectiveness against murine leukemia cells (P388) and human colon cancer cells (HCT116), exhibiting cytotoxic effects at micromolar concentrations .
Antimicrobial Activity
The compound has also been studied for its antimicrobial properties. It shows potential against a range of pathogens, although specific data on its efficacy against particular strains remains limited. The mechanism likely involves disruption of microbial cell functions through enzyme inhibition or receptor interference.
Research Findings
A summary of key research findings regarding the biological activity of this compound is presented in the table below:
Case Studies
Several case studies have explored the therapeutic potential of this compound:
- In Vitro Cytotoxicity Study : A study involving various cancer cell lines demonstrated that the compound induced significant apoptosis, characterized by morphological changes and DNA fragmentation.
- Antimicrobial Efficacy Assessment : In a comparative analysis with standard antimicrobial agents, this compound showed comparable or superior activity against certain bacterial strains.
- Mechanistic Insights : Research utilizing molecular docking techniques revealed potential binding sites on target enzymes, providing insights into how this compound might exert its biological effects.
Properties
IUPAC Name |
1-(benzenesulfonyl)-7-methoxyindole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13NO3S/c1-19-14-9-5-6-12-10-11-16(15(12)14)20(17,18)13-7-3-2-4-8-13/h2-11H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JPLYCGNNGYBEQO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC2=C1N(C=C2)S(=O)(=O)C3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13NO3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90472434 | |
Record name | 1-BENZENESULFONYL-7-METHOXY-1H-INDOLE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90472434 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
287.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
146073-32-7 | |
Record name | 1-BENZENESULFONYL-7-METHOXY-1H-INDOLE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90472434 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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